molecular formula C6H6BrNO3 B064260 Methyl 3-bromo-5-methylisoxazole-4-carboxylate CAS No. 188686-98-8

Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Cat. No.: B064260
CAS No.: 188686-98-8
M. Wt: 220.02 g/mol
InChI Key: WASAAXGZSAUBPI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It belongs to the class of halogenated heterocycles, specifically isoxazoles, which are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

Methyl 3-bromo-5-methylisoxazole-4-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-5-methylisoxazole with methyl chloroformate in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, methanol, or dichloromethane under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce fused ring systems with enhanced biological properties .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-methyl-3-isoxazolecarboxylate
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-4(6(9)10-2)5(7)8-11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASAAXGZSAUBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442104
Record name METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188686-98-8
Record name METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 3-bromo-5-methylisoxazole-4-carboxylate in the synthesis of (±)‐2‐amino‐3‐(3‐hydroxy‐5‐methylisoxazol‐4‐yl)propionic acid hydrobromide?

A1: this compound serves as a key intermediate in the synthesis of (±)‐2‐amino‐3‐(3‐hydroxy‐5‐methylisoxazol‐4‐yl)propionic acid hydrobromide. The research paper highlights its "facile preparation" [] from methylbut-2-ynoate, making it a valuable building block for the target compound. This synthetic route potentially offers a more efficient and scalable method for producing the target compound, which is an excitatory amino acid.

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